

# BMS-794833: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-794833 |           |
| Cat. No.:            | B606251    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

BMS-794833 is a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases, with primary activity against c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). [1][2] This dual inhibitory action allows it to concurrently target tumor growth, proliferation, and angiogenesis. This document provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, biological activity, and relevant experimental protocols for BMS-794833, intended to serve as a comprehensive resource for researchers in oncology and drug discovery.

## **Chemical Structure and Properties**

**BMS-794833** is a complex heterocyclic molecule. Its structure is formally named N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxamide.[1]

**Chemical Structure:** 

BMS-794833 Chemical Structure

Image Credit: MedChemExpress

Physicochemical Properties



| Property          | Value                                                                                                               | Source |
|-------------------|---------------------------------------------------------------------------------------------------------------------|--------|
| Molecular Formula | C23H15CIF2N4O3                                                                                                      | [3]    |
| Molecular Weight  | 468.84 g/mol                                                                                                        | [3]    |
| IUPAC Name        | N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-pyridinecarboxamide | [2]    |
| CAS Number        | 1174046-72-0                                                                                                        | [3]    |
| SMILES            | CIC1=C(OC2=CC=C(NC(C3=<br>CNC=C(C4=CC=C(F)C=C4)C<br>3=O)=O)C=C2F)C=CN=C1N                                           | [3]    |
| InChI Key         | PDYXPCKITKHFOZ-<br>UHFFFAOYSA-N                                                                                     |        |
| Appearance        | White to off-white solid                                                                                            | [3]    |
| Solubility        | DMSO: ≥ 100 mg/mL (213.29 mM)                                                                                       | [3]    |
| DMF: 17 mg/mL     | [4]                                                                                                                 |        |

## **Mechanism of Action and Signaling Pathways**

**BMS-794833** functions as a dual inhibitor of c-Met and VEGFR2, two key receptor tyrosine kinases involved in oncogenesis and angiogenesis. By binding to the ATP-binding pocket of these kinases, it prevents their phosphorylation and subsequent activation of downstream signaling cascades.

The inhibition of the c-Met (Hepatocyte Growth Factor Receptor) pathway disrupts signaling that leads to cell proliferation, migration, and invasion. The concurrent inhibition of VEGFR2 blocks the signaling initiated by Vascular Endothelial Growth Factor (VEGF), a critical driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.



Recent studies have also indicated that **BMS-794833** can affect the VEGFR/Ras/CDK2 pathway, suggesting a role in overcoming resistance to other tyrosine kinase inhibitors like anlotinib in osteosarcoma.[5]

Signaling Pathway Inhibition Diagram



BMS-794833 Mechanism of Action

Click to download full resolution via product page

Caption: Inhibition of c-Met and VEGFR2 by **BMS-794833** blocks key oncogenic signaling pathways.

# **Biological Activity**

**BMS-794833** demonstrates potent inhibitory activity against a panel of kinases, with particularly low IC50 values for c-Met and VEGFR2.



#### In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) | Source    |
|---------------|-----------|-----------|
| c-Met         | 1.7       | [1][3][4] |
| VEGFR2        | 15        | [1][3][4] |
| Ron           | < 3       | [1][4]    |
| AxI           | < 3       | [1][4]    |
| Flt3          | < 3       | [1][4]    |

#### Cell-Based Activity

In cellular assays, **BMS-794833** effectively inhibits the proliferation of tumor cell lines that are dependent on c-Met signaling. For instance, in the GTL-16 gastric carcinoma cell line, which is characterized by c-Met receptor activation, **BMS-794833** exhibits an IC50 of 39 nM.[3]

# Experimental Protocols In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a general method for determining the in vitro inhibitory activity of **BMS-794833** against a target kinase.

Experimental Workflow for Kinase Inhibition Assay





Click to download full resolution via product page



Caption: A generalized workflow for determining the IC50 of **BMS-794833** against a target kinase.

#### Methodology:

- Preparation of Reagents:
  - Kinase Buffer: A typical buffer may contain 20 mM Tris-HCl (pH 7.4), 1 mM MnCl2, and 1 mM DTT.
  - Substrate: A suitable substrate for the specific kinase is used (e.g., poly(Glu, Tyr) 4:1 for many tyrosine kinases).
  - ATP Solution: A stock solution of ATP is prepared, and for the reaction, it is mixed with a radioactive ATP analog (e.g., [y-33P]ATP or [y-32P]ATP).[1]
  - BMS-794833: A stock solution is prepared in DMSO and serially diluted to the desired concentrations.

#### Kinase Reaction:

- The kinase, substrate, and buffer are combined in a reaction vessel.
- Varying concentrations of BMS-794833 (or DMSO for control) are added to the reaction mixture.
- The reaction is initiated by the addition of the ATP solution.
- The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[1]

#### Termination and Detection:

- The reaction is stopped, often by the addition of an acid such as trichloroacetic acid
   (TCA), which precipitates the substrate and any phosphorylated product.[1]
- The precipitate is collected on a filter membrane.



- The membrane is washed to remove any unincorporated radiolabeled ATP.
- The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
- Data Analysis:
  - The percentage of inhibition for each concentration of BMS-794833 is calculated relative to the control (DMSO).
  - The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## **Cell Proliferation Assay (MTS Assay)**

This protocol describes a common method to assess the effect of **BMS-794833** on the proliferation of cancer cell lines.

Experimental Workflow for Cell Proliferation Assay





Click to download full resolution via product page

Caption: A standard workflow for evaluating the anti-proliferative effects of BMS-794833.



#### Methodology:

#### Cell Culture:

- The chosen cancer cell line (e.g., GTL-16) is cultured in appropriate media and conditions.
- Cells are harvested and seeded into a 96-well microtiter plate at a predetermined density.
- The plate is incubated for 24 hours to allow the cells to adhere.[3]

#### Compound Treatment:

- A stock solution of BMS-794833 in DMSO is diluted in culture medium to achieve the desired final concentrations.
- The culture medium in the wells is replaced with the medium containing the various concentrations of BMS-794833. A control group with DMSO-containing medium is also included.
- The plate is incubated for a specified period, typically 72 hours.[3]

#### MTS Assay:

- Following the incubation period, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent solution is added to each well.
- The plate is incubated for 1-4 hours, during which viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.
- The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 490 nm.

#### Data Analysis:

 The absorbance values are corrected by subtracting the background absorbance from wells containing only medium and the MTS reagent.



- The percentage of cell viability is calculated for each concentration of BMS-794833 relative to the control (DMSO-treated) cells.
- The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

## Conclusion

**BMS-794833** is a potent dual inhibitor of c-Met and VEGFR2 with significant anti-proliferative and anti-angiogenic potential. Its well-defined chemical structure and properties, combined with its demonstrated biological activity, make it a valuable tool for cancer research and a candidate for further therapeutic development. The experimental protocols provided herein offer a foundation for researchers to investigate its efficacy and mechanism of action in various preclinical models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. BMS-794833 reduces an Intinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BMS-794833: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606251#bms-794833-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com